Butyltin hydroxide oxide hydrate

Catalog No.
S1914648
CAS No.
336879-56-2
M.F
C4H12O3Sn
M. Wt
226.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyltin hydroxide oxide hydrate

CAS Number

336879-56-2

Product Name

Butyltin hydroxide oxide hydrate

IUPAC Name

butyl-hydroxy-oxotin;hydrate

Molecular Formula

C4H12O3Sn

Molecular Weight

226.85 g/mol

InChI

InChI=1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1

InChI Key

KBNBFLVBJDYEFE-UHFFFAOYSA-M

SMILES

CCCC[Sn](=O)O.O

Canonical SMILES

CCCC[Sn](=O)O.O

Precursor Material

Butyltin hydroxide oxide hydrate can act as a precursor material for the synthesis of other organotin compounds. These compounds find use in various research areas, including:

  • Organic chemistry: As catalysts for organic reactions ()
  • Materials science: As precursors for the development of novel materials with specific properties ()

Thin Film Deposition

Butyltin hydroxide oxide hydrate may be useful in depositing thin films of tin oxide or related materials. Thin films are used in various research applications, such as:

  • Electronics: Development of transistors, solar cells, and other electronic devices ()
  • Optics: Creation of thin films with specific optical properties for use in lasers, sensors, and other applications

Other Potential Applications

Research is ongoing to explore other potential applications of butyltin hydroxide oxide hydrate. These include its use in:

  • Pharmaceuticals: Development of new drugs or therapeutic agents () However, it's important to note that organotin compounds can be toxic, and further research is needed to determine the safety and efficacy of any potential medicinal applications.

Butyltin hydroxide oxide hydrate is an organotin compound with the chemical formula C₄H₁₂O₃Sn. It appears as a white to almost white powder and has a molecular weight of 226.85 g/mol. This compound is classified under organometallics and is known for its potential applications in various fields, including materials science and biological studies .

As a catalyst due to its unique properties.
  • Precursor for Organotin Compounds: Serves as a starting material for synthesizing more complex organotin derivatives, particularly in materials science.
  • Biocides: Explored for use in agricultural and industrial biocidal formulations due to its antimicrobial properties .
  • Research indicates that butyltin compounds exhibit various biological activities, including:

    • Antimicrobial Properties: Some studies suggest that butyltin hydroxide oxide hydrate may have inhibitory effects against certain bacteria and fungi.
    • Endocrine Disruption: Organotin compounds are known to interfere with hormonal systems, raising concerns about their effects on human health and wildlife.
    • Cytotoxicity: There is evidence that these compounds can induce cytotoxic effects in various cell lines, which could have implications for their safety in industrial applications .

    Butyltin hydroxide oxide hydrate can be synthesized through several methods:

    • Hydrolysis of Butyltin Chlorides: Reacting butyltin chlorides with water or alcohols under controlled conditions.
    • Reaction with Hydroxides: Treating butyltin oxides with aqueous sodium hydroxide or potassium hydroxide.
    • Solvothermal Methods: Utilizing high-temperature and high-pressure conditions in solvents to promote the formation of the hydrate .

    Interaction studies of butyltin hydroxide oxide hydrate focus on its behavior in biological systems and environmental contexts:

    • Metal Ion Interactions: Investigations into how this compound interacts with metal ions can provide insights into its stability and reactivity.
    • Biological Interactions: Studies examining how it interacts with cellular components reveal its potential toxicity and biological impact, particularly regarding endocrine disruption .

    Several compounds share structural similarities with butyltin hydroxide oxide hydrate. Here’s a comparison highlighting its uniqueness:

    Compound NameFormulaKey Characteristics
    Butyltin OxideC₄H₁₀O₂SnLacks hydroxyl group; primarily used as a biocide.
    Triphenyltin HydroxideC₁₈H₁₅O₃SnMore complex structure; exhibits higher toxicity levels.
    Dimethyltin HydroxideC₆H₁₈O₂SnLess hydrophilic; used in different catalytic processes.

    Butyltin hydroxide oxide hydrate stands out due to its balance of hydrophilicity and reactivity, making it suitable for specific applications where other similar compounds may not be effective.

    $$^{119}\text{Sn}$$ Solid-State Nuclear Magnetic Resonance Studies

    Solid-state $$^{119}\text{Sn}$$ nuclear magnetic resonance spectroscopy represents the most informative technique for elucidating the local coordination environment of tin centers in butyltin hydroxide oxide hydrate [1] [2]. The $$^{119}\text{Sn}$$ nucleus, with its natural abundance of 8.59% and favorable nuclear properties, provides exceptional sensitivity to changes in coordination geometry and chemical environment [3] [4].

    Chemical Shift Ranges and Coordination States

    Systematic $$^{119}\text{Sn}$$ solid-state nuclear magnetic resonance investigations of butyltin hydroxide oxide derivatives reveal distinct chemical shift patterns that correlate directly with tin coordination numbers [5] [6]. Hexacoordinate tin centers, predominantly found in polymeric solid-state structures, exhibit isotropic chemical shifts ranging from -124 to -245 parts per million relative to tetramethyltin [1] [2]. These values represent significant downfield shifts compared to solution-state spectra, where the same compounds exist as trimers and tetramers with chemical shifts of -117 to -291 parts per million [1].

    Pentacoordinate tin environments, characteristic of monomeric or terminal tin sites, display a broader chemical shift range spanning +25 to -329 parts per million [3] [4]. The large variation reflects the sensitivity of $$^{119}\text{Sn}$$ chemical shifts to local electronic environments and the degree of polymerization. For triorganotin hydroxides specifically, solution-state $$^{119}\text{Sn}$$ resonances appear at -20.0 parts per million for pentacoordinate geometries and -212.0 parts per million for more highly coordinated species [7].

    Chemical Shift Anisotropy and Tensor Analysis

    The chemical shift anisotropy provides crucial information about the geometric distortions around tin centers. Cross-polarization magic angle spinning $$^{119}\text{Sn}$$ nuclear magnetic resonance studies of butyltin hydroxide oxide systems reveal chemical shift anisotropies ranging from 600 to 800 parts per million for typical coordination environments [5] [6]. These values indicate significant deviation from spherical symmetry, consistent with the distorted coordination geometries observed crystallographically.

    For comparison, two-coordinate tin(II) compounds exhibit the largest reported $$^{119}\text{Sn}$$ chemical shift anisotropies, reaching values up to 7098 parts per million [8] [9]. This extreme anisotropy reflects the highly asymmetric bonding environment around low-coordinate tin centers and demonstrates the exceptional sensitivity of $$^{119}\text{Sn}$$ nuclear magnetic resonance to local structure.

    Oligomerization State Determination

    Solid-state $$^{119}\text{Sn}$$ nuclear magnetic resonance enables direct determination of oligomerization states in butyltin hydroxide oxide systems. The butyltin oxo cluster {(BuSn)$$\text{12}$$O$$\text{14}$$(OH)$$_\text{6}$$}$$^{2+}$$ displays multiple distinct resonances corresponding to different tin sites within the cage structure [1] [2]. Cross-polarization magic angle spinning experiments at varying spinning rates (2500-3730 Hz) confirm the presence of both pentacoordinate and hexacoordinate tin environments within the same molecular framework [6].

    The relative intensities of these signals provide quantitative information about the distribution of coordination environments. In polymeric structures, hexacoordinate tin signals dominate, while molecular clusters show more complex patterns reflecting the diverse tin sites within the cage architecture [1] [2].

    Infrared and Raman Spectral Signatures

    Vibrational spectroscopy provides complementary structural information through the characteristic frequencies of tin-oxygen and hydroxyl group vibrations in butyltin hydroxide oxide hydrate [10] [11] [12].

    Hydroxyl and Oxide Stretching Modes

    The presence of hydroxyl groups in butyltin hydroxide oxide structures is unambiguously confirmed by characteristic infrared absorption bands. Triorganotin hydroxides exhibit sharp O-H stretching vibrations at 3610-3630 cm$$^{-1}$$, indicating the presence of terminal or bridging hydroxyl groups [13]. The frequency position suggests limited hydrogen bonding interactions, consistent with the hydrophobic environment created by the butyl substituents.

    The corresponding O-H bending modes appear at 880-920 cm$$^{-1}$$, providing additional confirmation of hydroxyl group coordination to tin centers [13]. These frequencies are characteristic of metal-bound hydroxyl groups and distinguish them from free water molecules or hydrogen-bonded hydroxyl species.

    Tin-Oxygen Vibrational Modes

    Bridging oxide linkages in butyltin systems generate characteristic asymmetric Sn-O-Sn stretching vibrations at 740-770 cm$$^{-1}$$ [13]. This band is particularly prominent in bis(triorganotin) oxides and provides direct evidence for the formation of oxygen-bridged dimeric or polymeric structures. The frequency position correlates with the Sn-O-Sn bond angle, with more linear arrangements producing higher-frequency absorptions.

    Direct Sn-O stretching modes appear at 449-459 cm$$^{-1}$$ in organotin carboxylate complexes, while Sn-C stretching vibrations are observed at 505-513 cm$$^{-1}$$ [14]. These far-infrared modes require specialized instrumentation but provide unambiguous evidence for direct tin-oxygen coordination.

    Carboxylate and Ester Coordination Modes

    When carboxylate or ester groups coordinate to tin centers, characteristic changes occur in the carbon-oxygen stretching region. The asymmetric carboxylate stretching mode shifts to 1520-1580 cm$$^{-1}$$ upon coordination, representing a significant decrease from the free acid frequency near 1740 cm$$^{-1}$$ [15]. This downshift reflects the increased ionic character of the carboxylate group upon coordination to the electropositive tin center.

    Symmetric carboxylate stretching modes appear at 1390-1435 cm$$^{-1}$$, and the frequency separation between symmetric and asymmetric modes provides information about the coordination mode (monodentate versus bridging) [15]. Larger separations typically indicate monodentate coordination, while smaller separations suggest bridging coordination modes.

    Crystallographic and Morphological Insights

    Polymeric Network Configurations

    Single-crystal X-ray diffraction studies reveal the complex three-dimensional architectures adopted by butyltin hydroxide oxide systems [16] [17]. The fundamental building units consist of tin-oxygen-hydroxide clusters that aggregate through various bridging modes to form extended networks.

    Cluster Architecture

    The archetypal butyltin oxo cluster {(BuSn)$$\text{12}$$O$$\text{14}$$(OH)$$_\text{6}$$}$$^{2+}$$ crystallizes in the triclinic space group P-1 with unit cell parameters a = 12.722 Å, b = 14.07 Å, c = 16.014 Å, α = 114.003°, β = 96.616°, γ = 104.237°, and cell volume 2462.03 Å$$^3$$ [16]. This cage-like structure contains twelve tin atoms arranged in a highly symmetric fashion with bridging oxide and hydroxide ligands.

    The cluster exhibits two-fold crystallographic symmetry, with tin atoms occupying both five-coordinate and six-coordinate environments [1] [2]. The structural complexity arises from the different bridging modes of the oxygen-containing ligands, including μ$$2$$-OH bridging hydroxides and μ$$3$$-O bridging oxides that create the rigid cage framework.

    Polymeric Chain Structures

    Extended polymeric networks form through additional bridging interactions between cluster units or through direct tin-oxygen-tin linkages in simpler systems [17] [18]. In dimeric dibutyltin hydroxide structures, central {Sn$$2$$O$$2$$} four-membered rings adopt rhombic geometries with acute angles at tin (67-70°) and obtuse angles at oxygen (110-113°) [17].

    These polymeric chains propagate through the crystal structure, creating potential channels or void spaces that may accommodate guest molecules or water of hydration [19]. The dimensionality of the resulting network depends on the specific bridging modes and the steric requirements of the organic substituents.

    Hydration and Guest Molecule Inclusion

    The hydrated forms of butyltin hydroxide oxide incorporate water molecules through hydrogen bonding networks or direct coordination to tin centers [17] [18]. X-ray crystallographic analysis reveals that water molecules can occupy interstitial positions within the polymeric framework or coordinate directly to under-saturated tin sites.

    The extent of hydration varies with crystallization conditions and environmental humidity, leading to the formation of different stoichiometric hydrates. These hydration processes significantly influence the thermal stability and chemical reactivity of the materials.

    Coordination Geometry of Tin Centers

    Trigonal Bipyramidal Geometries

    The predominant coordination geometry around tin(IV) centers in butyltin hydroxide oxide systems is distorted trigonal bipyramidal [17]. In this arrangement, the three butyl groups typically occupy equatorial positions, while oxygen-containing ligands (hydroxide, oxide, or water) occupy the axial sites.

    Geometric analysis of dimeric structures reveals significant distortions from ideal trigonal bipyramidal geometry. The C-Sn-C bond angles range from 122.0° to 129.3°, representing substantial opening from the ideal 120° [17]. The axial ligand arrangements show even greater deviations, with X-Sn-Y angles ranging from 151.94° to 177.62°, depending on the bridging constraints [17].

    Octahedral Coordination Environments

    Six-coordinate tin centers adopt distorted octahedral geometries when additional ligands are present. These environments typically arise in highly aggregated systems where multiple bridging ligands create expanded coordination spheres around individual tin atoms.

    The octahedral distortions primarily result from the trans influence of the organic substituents and the geometric constraints imposed by bridging ligands. Bond length variations within the coordination sphere reflect the different trans influences of carbon-based versus oxygen-based ligands.

    Coordination Number Variations

    The coordination number around tin centers shows remarkable flexibility, ranging from four to seven depending on the ligand environment and aggregation state. Four-coordinate tin centers typically adopt tetrahedral geometries and are found in molecular species or terminal positions in polymeric structures.

    Five-coordinate environments represent the most common coordination state in butyltin hydroxide oxide systems, providing an optimal balance between Lewis acidity and structural stability [17]. Seven-coordinate hypervalent tin(IV) species can form under specific conditions, particularly in the presence of chelating ligands or high concentrations of coordinating species.

    Bond Length Analysis

    Crystallographic analysis reveals systematic variations in Sn-O bond lengths depending on the coordination environment and bridging mode [17]. Axial Sn-O bonds in trigonal bipyramidal environments are consistently longer (2.256 Å) than equatorial bonds (2.063 Å), reflecting the different hybridization states and electronic environments [17].

    Bridging Sn-O bonds show intermediate lengths (2.15-2.43 Å) that correlate with the degree of bond strain and the geometric requirements of the bridging arrangement. The longest bonds typically occur in highly strained bridging situations or when tin adopts higher coordination numbers.

    Computational Modeling of Molecular Architecture

    Density Functional Theory Approaches

    Computational quantum chemistry provides essential insights into the electronic structure and bonding in butyltin hydroxide oxide systems where experimental characterization may be limited.

    Methodological Considerations

    Density functional theory calculations employing the B3LYP functional with appropriate basis sets have proven effective for modeling organotin systems. The tin atom requires special treatment using effective core potentials such as LANL2DZ to account for relativistic effects while maintaining computational efficiency. For lighter atoms (C, H, O), standard basis sets like 6-31G(d,p) provide adequate accuracy for geometry optimization and property prediction.

    More sophisticated methods including MP2 ab initio calculations offer improved treatment of electron correlation effects, particularly important for accurately describing tin-oxygen bonding interactions. These methods provide reliable information about structure and bonding in organotin molecules, enabling detailed analysis of association behavior and thermodynamic properties.

    Electronic Structure Analysis

    Computational analysis reveals the electronic factors governing the association behavior of organotin alkoxides and hydroxides. The increase in Lewis acidity of tin induced by attachment of alkoxy or hydroxyl groups represents a key factor promoting intermolecular association and polymer formation.

    Natural bond orbital analysis demonstrates that upon coordination of hydroxide or oxide groups to dimethyltin(IV) moieties, electron density concentrates around the coordinating oxygen atoms. This charge redistribution enhances the Lewis basicity of oxygen and promotes further association through secondary bonding interactions.

    Thermodynamic Property Prediction

    Computational methods enable prediction of thermodynamic properties that govern the stability and reactivity of butyltin hydroxide oxide systems. The association behavior involves competing enthalpy and entropy contributions, with the formation of stable dimeric distannoxanes characterized by large negative Gibbs free energy changes.

    The multiplier effect of both Lewis acidity of tin and Lewis basicity of oxygen manifests in the shortening of secondary Sn-O bonds and increased structural stability. These calculations provide quantitative measures of bonding strength and association tendencies that complement experimental observations.

    Reaction Mechanism Elucidation

    High-level theoretical methods investigate the chemistry of organotin systems at the molecular level, exploring geometry characteristics along reaction pathways. For dialkylstannylene acetal systems, computational analysis reveals the mechanism of organotin-mediated alkylations through detailed exploration of gas-phase structures and transition states.

    The effects of added nucleophiles on reaction pathways can be examined computationally by comparing reaction profiles obtained for different reaction conditions. These studies provide insights into the factors controlling reactivity and selectivity in organotin-catalyzed processes.

    Predictive Modeling Applications

    Advanced computational approaches including COSMO-RS solvation models enable prediction of partition coefficients and other thermodynamic properties for environmental and biological applications. These methods account for all physical contributions to conformational free energy and generate structure ensembles for different phases independently and consistently.

    Machine learning techniques trained on large datasets of quantum chemical calculations show promise for predicting reaction pathways, bond strengths, and other phenomena related to organotin chemistry. These approaches may eventually enable rapid screening and design of new organotin materials with desired properties.

    Dates

    Last modified: 08-16-2023

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